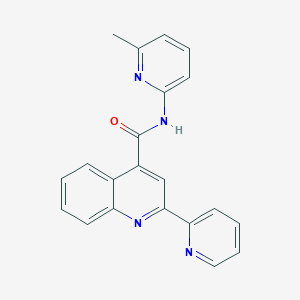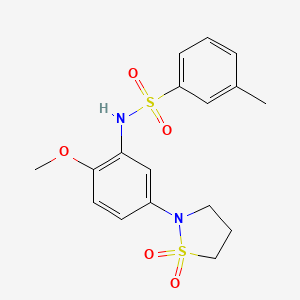
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H20N2O5S2 and its molecular weight is 396.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Development of Novel Compounds : Studies have focused on synthesizing and characterizing novel compounds related to this chemical. For instance, Kantekin et al. (2015) investigated the synthesis of new metallophthalocyanines with structural similarities, emphasizing their electrochemical and spectroelectrochemical properties (Kantekin et al., 2015).
Chemical Modifications for Specific Applications : Research has also delved into modifying the chemical structure for specific applications. For example, Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for potential use in photodynamic cancer therapy (Pişkin et al., 2020).
Potential Therapeutic Applications
Anticancer Properties : Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives showing significant anticancer effects on various cancer cell lines (Tsai et al., 2016).
Antimicrobial and Antifungal Effects : Desai et al. (2013) explored compounds with thiazole derivatives for potential use in treating bacterial and fungal infections (Desai et al., 2013).
Inhibition of Specific Enzymes : Hashimoto et al. (2002) synthesized derivatives that selectively inhibit cyclooxygenase-2, an enzyme implicated in inflammation and pain (Hashimoto et al., 2002).
Advanced Applications in Chemistry
Corrosion Inhibition : Kaya et al. (2016) investigated the use of piperidine derivatives, including those with benzenesulfonamide moieties, for corrosion inhibition of iron, demonstrating their potential in industrial applications (Kaya et al., 2016).
Molecular Docking Studies : Various studies, like the one by Kamel et al. (2010), have used molecular docking to understand the interaction of benzenesulfonamide derivatives with biological targets, aiding in the development of new therapeutics (Kamel et al., 2010).
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle. It plays an essential role in meiosis, but is dispensable for mitosis .
Mode of Action
The compound may interfere with these interactions, thereby affecting the cell cycle .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its impact on the cell cycle. By targeting CDK2, the compound may inhibit cell division, potentially leading to cell cycle arrest. This could have implications for the treatment of diseases characterized by uncontrolled cell proliferation .
Propiedades
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-13-5-3-6-15(11-13)26(22,23)18-16-12-14(7-8-17(16)24-2)19-9-4-10-25(19,20)21/h3,5-8,11-12,18H,4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCTYIBHPNGGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
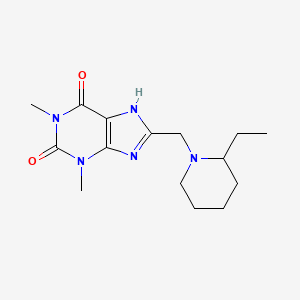

![(3-Fluoropyridin-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2891534.png)
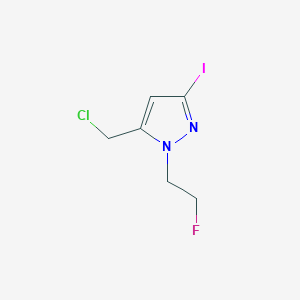
![2-[1-(1-Phenylethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2891537.png)
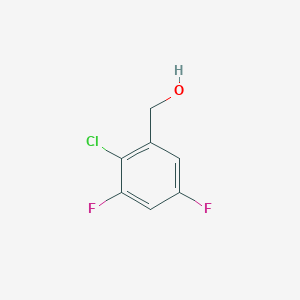

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one](/img/structure/B2891544.png)
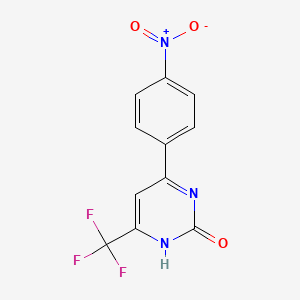
![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2891548.png)


